3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine
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Overview
Description
3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a sulfonyl group, and a pyridazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazine Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-4-5-14(2)16(12-13)24(22,23)21-10-8-20(9-11-21)17-7-6-15(3)18-19-17/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLPUEMOHYZVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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